molecular formula C13H18N2O2 B12590029 (3S)-3-[(2S)-butan-2-yl]-6-methoxy-3,4-dihydro-1H-quinoxalin-2-one CAS No. 479677-36-6

(3S)-3-[(2S)-butan-2-yl]-6-methoxy-3,4-dihydro-1H-quinoxalin-2-one

Cat. No.: B12590029
CAS No.: 479677-36-6
M. Wt: 234.29 g/mol
InChI Key: VUJPUGCQJNOSGD-UFBFGSQYSA-N
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Description

(3S)-3-[(2S)-butan-2-yl]-6-methoxy-3,4-dihydro-1H-quinoxalin-2-one is a chiral quinoxalin-2-one derivative of high interest in medicinal chemistry and drug discovery research. Quinoxalin-2-one scaffolds are recognized as privileged structures in anticancer agent development, with research indicating their potential to act through multiple mechanisms, such as the inhibition of enzymes like cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA), which are significant targets in pathologies like colorectal cancer . The specific stereochemistry at the 3-[(2S)-butan-2-yl] position and the 6-methoxy substitution on the core structure are designed to optimize binding affinity and selectivity for target proteins. This compound is suited for investigations in synthetic organic methodology, particularly in the direct C-H functionalization of quinoxalin-2(1H)-ones to create diverse libraries for biological screening . Researchers can utilize this reagent as a key intermediate or precursor in the synthesis of more complex molecules, such as Schiff bases, known for their enhanced pharmacological activities . This product is intended For Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic uses, or for any form of personal consumption.

Properties

CAS No.

479677-36-6

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

(3S)-3-[(2S)-butan-2-yl]-6-methoxy-3,4-dihydro-1H-quinoxalin-2-one

InChI

InChI=1S/C13H18N2O2/c1-4-8(2)12-13(16)15-10-6-5-9(17-3)7-11(10)14-12/h5-8,12,14H,4H2,1-3H3,(H,15,16)/t8-,12-/m0/s1

InChI Key

VUJPUGCQJNOSGD-UFBFGSQYSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NC2=C(N1)C=C(C=C2)OC

Canonical SMILES

CCC(C)C1C(=O)NC2=C(N1)C=C(C=C2)OC

Origin of Product

United States

Preparation Methods

The preparation methods for CID 57350159 involve several synthetic routes and reaction conditions. Typically, the synthesis of such compounds involves multiple steps, including the use of specific reagents and catalysts to achieve the desired chemical structure. Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Alkylation and Radical-Mediated Functionalization

Quinoxalin-2(1H)-ones, including this compound, undergo radical-mediated alkylation under visible-light catalysis. Key findings include:

  • Three-component reactions with alkenes and trifluoromethyl sources (e.g., CF3_3SO2_2Na) yield 3-alkylated derivatives.

  • Reagents : K2_2S2_2O8_8 as an oxidant, Ir(ppy)2_2(dtbbpy)PF6_6 as a photocatalyst.

  • Mechanism :

    • CF3_3 radical generation via K2_2S2_2O8_8 activation.

    • Alkene addition to the CF3_3 radical, forming an alkyl radical.

    • Radical addition to the C3 position of the quinoxaline ring, followed by oxidation to stabilize the product .

Reaction ComponentExample Reagents/ConditionsProduct Yield Range
AlkenesStyrene, ethylene derivatives60–86%
TrifluoromethylationCF3_3SO2_2NaUp to 77%

Trifluoroacetylation and Difluoroacetylation

The compound participates in photoinduced trifluoroacetylation using ICH2_2CF3_3 or ICH2_2CF2_2H:

  • Catalyst : Ir(ppy)3_3.

  • Scope : Introduces CF3_3CO or CF2_2HCO groups at the C3 position.

  • Mechanism : Radical cascade involving halogen abstraction and subsequent coupling .

SubstrateProduct TypeMaximum Yield
ICH2_2CF3_3Trifluoroacetylated derivatives77%
ICH2_2CF2_2HDifluoroacetylated derivatives74%

Cyanoalkylation

Cyanoalkyl groups can be introduced via radical addition using azobis(alkylcarbonitrile)s:

  • Conditions : Heating with AIBN (azobisisobutyronitrile) generates cyanoalkyl radicals.

  • Mechanism :

    • Thermal decomposition of AIBN forms cyanoalkyl radicals.

    • Radical addition to the quinoxaline core, followed by oxidation .

Cyanoalkyl SourceProduct ExampleYield Range
AIBN3-Cyanoalkyl derivatives50–70%

Oxidation and Reduction

  • Oxidation : The dihydroquinoxaline ring can be oxidized to a fully aromatic quinoxaline system using KMnO4_4 or H2_2O2_2.

  • Reduction : Sodium borohydride (NaBH4_4) selectively reduces ketone groups without affecting the aromatic ring.

Substitution Reactions

Electrophilic substitution at the C6 methoxy group is feasible under acidic or basic conditions:

  • Nitration : HNO3_3/H2_2SO4_4 introduces nitro groups.

  • Halogenation : Br2_2/FeBr3_3 yields brominated derivatives.

Mechanistic Insights

  • Radical Intermediates : Trapping experiments with TEMPO confirm radical pathways in alkylation/trifluoromethylation .

  • Stereochemical Influence : The (S)-sec-butyl group directs regioselectivity during radical additions due to steric and electronic effects.

Scientific Research Applications

Structure and Composition

The molecular formula of (3S)-3-[(2S)-butan-2-yl]-6-methoxy-3,4-dihydro-1H-quinoxalin-2-one is C13H18N2O2C_{13}H_{18}N_{2}O_{2} with a molecular weight of approximately 234.29 g/mol. The compound features a quinoxaline core, which is known for its pharmacological properties.

Antimicrobial Activity

Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. A study demonstrated that (3S)-3-[(2S)-butan-2-yl]-6-methoxy-3,4-dihydro-1H-quinoxalin-2-one showed promising activity against various bacterial strains, suggesting its potential as an antimicrobial agent .

Anticancer Properties

Quinoxaline derivatives have been investigated for their anticancer effects. In vitro studies revealed that (3S)-3-[(2S)-butan-2-yl]-6-methoxy-3,4-dihydro-1H-quinoxalin-2-one inhibited the proliferation of cancer cell lines, including A431 human epidermoid carcinoma cells . The mechanism involves the inhibition of specific signaling pathways associated with tumor growth.

Neuroprotective Effects

There is emerging evidence that quinoxaline derivatives can exert neuroprotective effects. The compound has been studied for its ability to modulate neuroinflammatory responses, which could be beneficial in treating neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

In a controlled study, (3S)-3-[(2S)-butan-2-yl]-6-methoxy-3,4-dihydro-1H-quinoxalin-2-one was tested against several pathogenic bacteria. The results indicated that it exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as a therapeutic agent in infectious diseases.

Case Study 2: Cancer Cell Inhibition

A series of experiments were conducted to evaluate the cytotoxicity of this compound on various cancer cell lines. Results showed a dose-dependent inhibition of cell viability, with IC50 values indicating effective concentrations for therapeutic use. Further studies are needed to elucidate the exact mechanisms involved.

Mechanism of Action

The mechanism of action of CID 57350159 involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Substituent-Driven Property Differences

  • Methoxy vs.
  • Stereochemistry: The (2S)-butan-2-yl group introduces a branched alkyl chain with defined stereochemistry, which may confer greater target specificity than the non-chiral 3,3-dimethyl group in CAS 106595-91-9.
  • Functional Groups : The 2,3-dioxo moiety in CAS 80484-00-0 introduces hydrogen-bonding capabilities absent in the target compound, which could enhance interactions with polar residues in enzyme active sites.

Biological Activity

(3S)-3-[(2S)-butan-2-yl]-6-methoxy-3,4-dihydro-1H-quinoxalin-2-one, also known as CID 57350159, is a synthetic compound belonging to the quinoxaline family. Quinoxaline derivatives have garnered attention in pharmaceutical research due to their diverse biological activities, particularly in anticancer and antimicrobial applications. This article delves into the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

PropertyValue
Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
IUPAC Name (3S)-3-[(2S)-butan-2-yl]-6-methoxy-3,4-dihydro-1H-quinoxalin-2-one
CAS Number 479677-36-6

Synthesis

The synthesis of (3S)-3-[(2S)-butan-2-yl]-6-methoxy-3,4-dihydro-1H-quinoxalin-2-one typically involves multi-step organic reactions that utilize specific reagents and catalysts to achieve the desired molecular structure. Various synthetic routes have been explored, focusing on optimizing yield and purity while minimizing environmental impact .

Biological Activity Overview

Quinoxaline derivatives are known for their broad spectrum of biological activities. The following sections summarize key findings related to the biological activity of (3S)-3-[(2S)-butan-2-yl]-6-methoxy-3,4-dihydro-1H-quinoxalin-2-one.

Anticancer Activity

Recent studies have indicated that quinoxaline derivatives exhibit significant cytotoxic effects against various cancer cell lines through multiple mechanisms:

  • Inhibition of Key Enzymes : Quinoxaline derivatives have been shown to inhibit enzymes such as topoisomerase II and protein kinases, which are crucial for cancer cell proliferation .
  • Targeting Signaling Pathways : The compound may interfere with critical signaling pathways involved in cancer progression, including the phosphatidylinositol 3-kinase (PI3K) and Wnt signaling pathways .
  • Apoptosis Induction : Research suggests that these compounds can induce apoptosis in cancer cells by downregulating anti-apoptotic proteins like Bcl2 and BclxL .

Antimicrobial Activity

Quinoxaline derivatives have also been evaluated for their antimicrobial properties:

  • Antibacterial Effects : Studies have demonstrated that quinoxaline compounds exhibit antibacterial activity against various strains of bacteria by disrupting bacterial cell wall synthesis and function .
  • Enzymatic Inhibition : The compound has shown potential as a COX-2 inhibitor, with moderate inhibition efficiencies observed in vitro. For example, at a concentration of 200 µg/mL, some quinoxaline derivatives exhibited up to 100% inhibition efficiency against COX-2 compared to a standard control .

Case Studies

Several case studies illustrate the efficacy of quinoxaline derivatives in clinical settings:

  • Case Study on COX Inhibition : In vitro studies revealed that certain quinoxaline derivatives significantly inhibited COX enzymes associated with inflammatory processes. The most active compounds showed IC50 values comparable to established anti-inflammatory drugs .
  • Cytotoxicity Testing : A series of quinoxaline derivatives were tested against various cancer cell lines (e.g., MCF7, HeLa). Results indicated that modifications in the chemical structure influenced cytotoxicity levels significantly .

Structure–Activity Relationship (SAR)

The biological activity of (3S)-3-[(2S)-butan-2-yl]-6-methoxy-3,4-dihydro-1H-quinoxalin-2-one can be influenced by its structural components:

  • Substituent Variations : The presence and type of substituents on the quinoxaline ring affect the compound's potency against target enzymes and receptors .
  • Molecular Docking Studies : Computational studies have provided insights into how variations in structure can enhance binding affinity to target proteins involved in cancer progression .

Q & A

Basic: What are the optimized synthetic routes for (3S)-3-[(2S)-butan-2-yl]-6-methoxy-3,4-dihydro-1H-quinoxalin-2-one, and how can reaction yields be improved?

Answer:
The synthesis of quinoxalin-2-one derivatives typically involves cyclization reactions under acidic or basic conditions. For example, quinoxalin-2-one analogs are synthesized by reacting 1,2-diaminobenzene with carbonyl compounds in boiling acetic acid, achieving yields up to 91% . To optimize the synthesis of the target compound:

  • Key Steps :
    • Cyclization : Use acetic acid as a solvent and catalyst for cyclization, ensuring precise temperature control (reflux conditions) to avoid side reactions.
    • Stereochemical Control : The (3S,2S) configuration requires chiral resolution techniques or asymmetric synthesis using enantioselective catalysts.
    • Methoxy Group Introduction : Incorporate the methoxy group via nucleophilic substitution on a pre-functionalized benzene ring before cyclization.
  • Yield Improvement :
    • Purify intermediates via column chromatography to remove byproducts.
    • Optimize stoichiometry of reactants (e.g., 1:1 molar ratio of diamine to ketone derivatives) .

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